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1,1,1-Trichloroethane-2,2,2-d3

Cat. No.: B1642021
CAS No.: 2747-58-2
M. Wt: 136.42 g/mol
InChI Key: UOCLXMDMGBRAIB-FIBGUPNXSA-N
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Description

Significance of Isotopic Labeling in Chemical Research

Isotopic labeling is a powerful technique that allows scientists to track the journey of molecules through reactions and biological systems. wikipedia.orgstudysmarter.co.uk By introducing isotopes, which are atoms of the same element with different numbers of neutrons, researchers can distinguish labeled molecules from their non-labeled counterparts. creative-proteomics.com This method is crucial for a variety of applications, including:

Elucidating Reaction Mechanisms: By observing the position of the isotopic label in the products of a reaction, chemists can deduce the step-by-step pathway a reaction follows. wikipedia.org

Metabolic Studies: In biology and medicine, isotopic labeling helps to trace the metabolic fate of drugs and other compounds within an organism. musechem.com

Environmental Monitoring: Labeled compounds can be used as internal standards to accurately quantify the presence of pollutants in environmental samples. isotope.comisotope.com

Structural Analysis: Techniques like neutron scattering utilize the difference in scattering properties between hydrogen and deuterium (B1214612) to study the structure of complex materials. scielo.org.mx

The primary advantage of using stable isotopes like deuterium is that they are non-radioactive, making them safe for a wide range of studies. studysmarter.co.uk The change in mass can be detected by instruments such as mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. metwarebio.com

Overview of 1,1,1-Trichloroethane-2,2,2-d3 as a Research Probe in Chemical and Environmental Studies

This compound (Cl₃CCD₃) is a deuterated version of the industrial solvent 1,1,1-trichloroethane (B11378). isotope.comdss.go.th Its utility as a research probe stems from the fact that the deuterium atoms act as a "tag" that can be followed through various chemical transformations.

In environmental research, this compound has been instrumental in studying the degradation pathways of chlorinated solvents, which are common groundwater contaminants. dss.go.th For instance, studies have used this compound to investigate the reaction of 1,1,1-trichloroethane with zero-valent metals, a technique used for in-situ remediation of contaminated sites. dss.go.th By analyzing the deuterated products, researchers can gain insights into the reaction mechanisms and the formation of various byproducts. dss.go.th

The physical and chemical properties of this compound are well-characterized, making it a reliable standard for analytical chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Linear Formula Cl₃CCD₃
Molecular Weight 136.42 g/mol
CAS Number 2747-58-2
Appearance Colorless liquid
Density 1.366 g/mL
Boiling Point 74-76 °C
Melting Point -35 °C
Isotopic Purity 98 atom % D

Sources: sigmaaldrich.comscbt.comnacchemical.com

The use of this compound and other deuterated compounds continues to be a cornerstone of modern chemical and environmental research, providing detailed information that would be difficult to obtain through other means. researchgate.netsnnu.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl3 B1642021 1,1,1-Trichloroethane-2,2,2-d3 CAS No. 2747-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloro-2,2,2-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCLXMDMGBRAIB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1,1 Trichloroethane 2,2,2 D3

Specialized Adaptations of Classical Chlorination and Hydrochlorination Processes for Deuterium (B1214612) Incorporation

The industrial production of 1,1,1-trichloroethane (B11378) typically involves a two-step process: the hydrochlorination of vinyl chloride to yield 1,1-dichloroethane (B41102), followed by the chlorination of 1,1-dichloroethane to the final product. For the synthesis of 1,1,1-Trichloroethane-2,2,2-d3, this classical pathway is adapted by substituting the starting materials with their deuterated counterparts.

The key adaptation lies in the final chlorination step. The direct precursor, 1,1-dichloroethane-2,2,2-d3, undergoes free-radical chlorination. This reaction is typically initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. These radicals then abstract a hydrogen (or in this case, deuterium) atom from the 1,1-dichloroethane-d3 molecule, leading to the formation of a dichloromethyl radical, which subsequently reacts with another chlorine molecule to yield the desired this compound.

Step 1: Initiation Cl₂ + UV light → 2 Cl•

Step 2: Propagation CD₃CHCl₂ + Cl• → •CD₂CHCl₂ + DCl •CD₂CHCl₂ + Cl₂ → CD₃CCl₃ + Cl•

This photochemical chlorination is a well-established industrial process for the non-deuterated compound and is adapted here for the specific purpose of synthesizing the deuterated analogue. The primary challenge in this adaptation is to ensure that the reaction conditions are controlled to favor the desired product and minimize any potential side reactions that could compromise the isotopic purity.

Deuteration Techniques and Reagent Selection for Deuterium Incorporation (e.g., Deuterium Oxide)

The successful synthesis of this compound hinges on the availability of the deuterated precursor, 1,1-dichloroethane-2,2,2-d3. The preparation of this intermediate requires specific deuteration techniques. One plausible method involves the reduction of a suitable halogenated precursor in the presence of a deuterium source, such as deuterium oxide (D₂O).

A potential route for the synthesis of deuterated ethanes involves the dehalogenation of more highly halogenated ethanes using a reducing agent like zinc dust in the presence of D₂O. For instance, a similar principle is applied in the synthesis of other deuterated alkanes. While direct synthesis of 1,1-dichloroethane-2,2,2-d3 via this method is not extensively documented in readily available literature, the general methodology suggests its feasibility.

Another approach could involve starting from a deuterated C2 building block, such as deuterated acetylene or ethylene, and performing subsequent hydrochlorination and chlorination steps using deuterated reagents where necessary (e.g., DCl). However, the use of D₂O as the deuterium source in a reduction reaction of a suitable precursor like 1,1,1-trichloroethane or a more heavily chlorinated ethane offers a potentially more direct and cost-effective route.

The selection of the deuterating reagent is critical. Deuterium oxide is a common and relatively inexpensive source of deuterium. In reactions like the zinc-mediated reduction, D₂O can serve as the deuteron donor to the intermediate species formed on the metal surface. The efficiency of deuterium incorporation would depend on the reaction conditions and the reactivity of the substrate.

Optimization of Reaction Conditions for High Isotopic Purity and Specific Deuterium Distribution

Achieving high isotopic purity is a primary goal in the synthesis of any deuterated compound. For this compound, this means maximizing the incorporation of deuterium at the C2 position and minimizing the presence of molecules with fewer than three deuterium atoms or with deuterium at unintended positions.

Several factors must be carefully controlled during the synthesis to ensure high isotopic purity:

Purity of Deuterated Precursors: The isotopic enrichment of the starting materials, particularly the 1,1-dichloroethane-2,2,2-d3, directly dictates the maximum achievable isotopic purity of the final product.

Minimization of Hydrogen/Deuterium (H/D) Exchange: Side reactions involving H/D exchange can lead to a decrease in isotopic purity. This can occur if there are sources of protium (¹H) in the reaction system, such as residual water or protic solvents. Therefore, carrying out the reactions under anhydrous conditions and using deuterated solvents where necessary is crucial.

Reaction Temperature and Pressure: In free-radical chlorination, temperature can influence the selectivity of the reaction. Higher temperatures can sometimes lead to increased side reactions, including elimination or rearrangement, which might affect the final product distribution and potentially lead to H/D scrambling. Optimization of the temperature and pressure is necessary to favor the desired substitution reaction.

Catalyst Selection and Concentration: While the photochlorination is radical-based, any catalytic processes used in the synthesis of the deuterated precursor must be chosen carefully to avoid promoting H/D exchange.

Control of Reactant Ratios: The stoichiometry of the reactants, particularly the ratio of chlorine to the deuterated 1,1-dichloroethane, must be carefully controlled to prevent over-chlorination, which would lead to the formation of more highly chlorinated and potentially scrambled products.

Table 1: Key Parameters for Optimizing Isotopic Purity

Parameter Objective Rationale
Precursor Purity Maximize isotopic enrichment of 1,1-dichloroethane-d3 The final product's isotopic purity is limited by the starting material's purity.
Reaction Medium Anhydrous and aprotic To prevent H/D exchange with protic solvents or residual water.
Temperature Optimize for selectivity To minimize side reactions like elimination and H/D scrambling.
Pressure Control reactant concentration in the gas phase To maintain optimal reaction kinetics and selectivity.
UV Light Intensity Control initiation rate To manage the concentration of chlorine radicals and avoid runaway reactions.

| Reactant Stoichiometry | Precise control of Cl₂ to substrate ratio | To prevent over-chlorination and the formation of undesired byproducts. |

By carefully controlling these parameters, it is possible to synthesize this compound with a high degree of isotopic purity, making it suitable for its intended applications in research and as an internal standard.

Spectroscopic Characterization and Advanced Analytical Techniques for 1,1,1 Trichloroethane 2,2,2 D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Degree and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the identity and isotopic enrichment of 1,1,1-Trichloroethane-2,2,2-d3. Both ¹H NMR and ¹³C NMR provide complementary information for a complete structural characterization.

In the ¹H NMR spectrum of the non-deuterated analogue, 1,1,1-trichloroethane (B11378), a single sharp peak (a singlet) is observed because the three protons on the methyl group are in the same chemical environment and have no adjacent protons to couple with. docbrown.infostackexchange.com For this compound, the degree of deuteration can be quantitatively determined by the significant reduction or complete absence of this characteristic singlet in the ¹H NMR spectrum. nih.gov The presence of any residual signal would indicate incomplete deuteration.

Conversely, the ¹³C NMR spectrum provides evidence of the carbon backbone. docbrown.info For 1,1,1-trichloroethane, two distinct signals are present, confirming the two different carbon environments: the methyl carbon (-CH₃) and the trichlorinated carbon (-CCl₃). docbrown.infoechemi.com This pattern remains in the spectrum of this compound, although the signal for the deuterated carbon (-CD₃) will be split into a multiplet due to coupling with deuterium (B1214612) and may show a slight shift. This confirms that the fundamental carbon structure is correct. docbrown.info

Table 1: Comparative NMR Data for 1,1,1-Trichloroethane Isotopologues

NucleusIsotopologueExpected Chemical Shift (ppm)Splitting PatternKey Information Provided
¹H 1,1,1-Trichloroethane~2.7SingletPresence of -CH₃ group
¹H This compound~2.7Absent or highly reduced signalConfirms high degree of deuteration
¹³C 1,1,1-TrichloroethaneC1 (~45 ppm), C2 (~95 ppm)Two singletsConfirms two distinct carbon environments
¹³C This compoundC1 (~45 ppm), C2 (~95 ppm)Singlet (-CCl₃), Multiplet (-CD₃)Confirms carbon backbone and location of deuteration

Note: Exact chemical shifts can vary slightly depending on the solvent used. docbrown.infodocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Assessment and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for analyzing this compound, offering high sensitivity and specificity for isotopic analysis. cdc.govwho.int The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed mass information, allowing for precise isotopic purity determination. nih.gov

For this compound, the molecular weight is 136.42 g/mol , which is three mass units higher than its non-deuterated counterpart (133.40 g/mol ). sigmaaldrich.com This "M+3" mass shift is readily detected by MS, allowing for clear differentiation. sigmaaldrich.com The isotopic purity, often specified as atom percent D, is determined by comparing the abundance of the deuterated molecule (Cl₃CCD₃) to any residual unlabeled (Cl₃CCH₃) or partially labeled species. sigmaaldrich.com

Verification of Deuterium Label Retention During Chemical Transformations

A key attribute of a stable isotope label is its retention during chemical reactions. nih.gov When this compound is used as a starting material or a tracer in a chemical synthesis, GC-MS is employed to analyze the resulting products. By examining the mass spectra of the products, chemists can confirm that the deuterium atoms have remained bonded to the carbon backbone and have not been lost through exchange with protons from solvents or reagents. acanthusresearch.com For example, in multi-component reactions, the analysis of the final products shows excellent retention of the deuterium label from the starting deuterated reagents. nih.gov This stability is crucial for mechanistic studies where the label is used to track the fate of a specific molecular fragment.

Identification and Quantification of Deuterated Reaction Products

Following a chemical reaction involving this compound, GC-MS is the method of choice for both identifying and quantifying the deuterated products formed. The GC component separates the various compounds in the reaction mixture. As each compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint. The presence of the expected M+3 mass shift in a product's mass spectrum confirms the incorporation of the deuterated moiety. Quantification is then achieved by comparing the integrated peak area of the deuterated product to that of a known standard. rsc.org

Application of this compound as a Stable Isotope Labeled Internal Standard in Environmental Analytical Methods

1,1,1-Trichloroethane is a known environmental contaminant found at hazardous waste sites. cdc.gov Accurate quantification of its concentration in environmental matrices like water, air, and soil is critical for monitoring and remediation efforts. who.int The use of a stable isotope labeled (SIL) internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in these analyses, particularly with GC-MS methods. isotope.comacanthusresearch.com

An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process. The ideal internal standard behaves chemically and physically identically to the analyte of interest (the non-deuterated 1,1,1-trichloroethane) during sample extraction, cleanup, and analysis. acanthusresearch.com Because the deuterated and non-deuterated forms have virtually identical chemical properties, they co-elute during gas chromatography and experience the same potential for loss during sample preparation or ionization suppression in the mass spectrometer. nih.gov

However, the mass spectrometer can easily distinguish between the analyte and the SIL internal standard due to the mass difference. acanthusresearch.com By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample recovery or instrument response are cancelled out. This isotope dilution mass spectrometry (IDMS) approach leads to highly reliable and reproducible quantification of the target pollutant. cdc.gov

Table 2: Use of this compound as an Internal Standard

Analytical StepBehavior of Analyte (1,1,1-TCE) vs. Internal Standard (1,1,1-TCE-d3)Advantage of SIL Standard
Sample Extraction Both compounds exhibit identical solubility and partitioning behavior, leading to proportional losses.Corrects for incomplete or variable sample recovery.
Gas Chromatography Both compounds have nearly identical retention times and co-elute.Ensures both are analyzed under the same conditions.
Mass Spectrometry Compounds are distinguished by their different molecular masses (M vs. M+3).Allows for precise, independent measurement of both the analyte and the standard.
Quantification The ratio of the analyte signal to the standard signal is used for calculation.Minimizes errors from matrix effects and instrument variability, leading to high accuracy.

Mechanistic Investigations Through Kinetic Isotope Effects Kies in Reactions Involving 1,1,1 Trichloroethane 2,2,2 D3

Theoretical Principles of Deuterium (B1214612) Kinetic Isotope Effects in Reaction Mechanisms

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H), in this case, k_H/k_D. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. clu-in.org The C-D bond is stronger and has a lower ZPVE than a C-H bond due to the greater mass of deuterium. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. clu-in.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H bond cleavage, the theoretical maximum for a primary deuterium KIE at room temperature is around 7-8, although values can be influenced by the linearity of the transition state and quantum tunneling. researchgate.netlibretexts.org A significant primary KIE (k_H/k_D > 2) is strong evidence that the C-H bond is being cleaved in the rate-limiting step. wikipedia.org

Conversely, a secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs, with values of k_H/k_D ranging from approximately 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state.

Experimental Determination and Interpretation of Intramolecular Kinetic Isotope Effects

The experimental determination of KIEs can be performed through intermolecular or intramolecular competition experiments. In an intermolecular experiment, the rates of the deuterated and non-deuterated reactants are measured in separate experiments. wikipedia.org However, this method can be prone to errors due to the difficulty of exactly replicating reaction conditions. wikipedia.org

Intramolecular KIE experiments offer a more precise method by using a substrate that contains both hydrogen and deuterium at equivalent positions. nih.gov The KIE is determined by analyzing the product ratio resulting from the competitive cleavage of C-H and C-D bonds within the same molecule. This approach minimizes experimental errors as both reactions occur under identical conditions. The interpretation of intramolecular KIEs provides direct insight into the selectivity of the bond-breaking step. A significant intramolecular KIE indicates that the cleavage of the C-H/D bond is a product-determining step.

Elucidation of Rate-Limiting Steps and Reaction Pathways via KIE Analysis

Reductive dechlorination is a key degradation pathway for 1,1,1-trichloroethane (B11378), particularly under anaerobic conditions. This process can be mediated by various reducing agents, including zero-valent iron (Fe(0)). researchgate.net Mechanistic studies often focus on identifying which bond cleavage event, C-H or C-Cl, is rate-limiting.

A study on the abiotic degradation of 1,1,1-trichloroethane investigated the dual carbon and chlorine isotope fractionation during its transformation by Fe(0). nih.gov The observed isotope enrichment factors (ε) provide information about the bond-cleavage in the rate-determining step.

Isotope Enrichment Factors for the Reductive Dechlorination of 1,1,1-Trichloroethane by Fe(0)
IsotopeEnrichment Factor (ε)
Carbon (εC)-7.8 ± 0.4‰
Chlorine (εCl)-5.2 ± 0.2‰

The significant carbon and chlorine isotope fractionation observed during the reaction with Fe(0) indicates that the cleavage of a C-Cl bond is involved in the rate-limiting step. nih.gov The dual isotope slope (Δδ¹³C/Δδ³⁷Cl) for this pathway was determined to be 1.5 ± 0.1. nih.gov While this study did not involve deuterium labeling, it strongly suggests that a primary deuterium KIE would likely be near unity if C-H bond cleavage is not part of the rate-determining step in this reductive pathway. A hypothetical study using 1,1,1-trichloroethane-2,2,2-d3 would be expected to show a negligible primary KIE, confirming that the C-H bonds are not broken during the rate-limiting reductive dechlorination step by Fe(0).

Oxidative processes also contribute to the degradation of 1,1,1-trichloroethane. One such process is oxidation by heat-activated persulfate, which generates powerful sulfate (B86663) radicals. A study investigating the dual C-Cl isotope fractionation during this oxidative transformation provides insights into the reaction mechanism. nih.gov

Isotope Enrichment Factors for the Oxidation of 1,1,1-Trichloroethane by Heat-Activated Persulfate
IsotopeEnrichment Factor (ε)
Carbon (εC)-4.0 ± 0.2‰
Chlorine (εCl)No significant fractionation

In the oxidation by persulfate, a significant carbon isotope fractionation was observed, while there was no significant chlorine isotope fractionation. nih.gov This suggests that the initial rate-limiting step involves the cleavage of a C-H bond rather than a C-Cl bond. nih.gov The dual isotope slope (Δδ¹³C/Δδ³⁷Cl) for this reaction was found to be infinite. nih.gov

Based on these findings, a study involving this compound would be expected to exhibit a significant primary deuterium kinetic isotope effect. The observation of a large k_H/k_D value would provide direct and conclusive evidence that the abstraction of a hydrogen atom is the rate-determining step in the oxidative degradation of 1,1,1-trichloroethane by activated persulfate. This would align with the proposed C-H bond oxidation mechanism. nih.gov

Environmental Transformation Pathways of 1,1,1 Trichloroethane Elucidated with Deuterated Analogs

Biotic Degradation Pathways (Biodegradation)

The microbial transformation of 1,1,1-trichloroethane (B11378) is a key process in the natural attenuation of this contaminant in anaerobic environments. Microorganisms can utilize chlorinated compounds as electron acceptors in a process known as reductive dechlorination.

Anaerobic Reductive Dechlorination to Deuterated Daughter Products (e.g., 1,1-Dichloroethane-d2, Chloroethane-d1)

Under anaerobic conditions, 1,1,1-trichloroethane is sequentially reductively dechlorinated to 1,1-dichloroethane (B41102) (1,1-DCA) and then to chloroethane (B1197429) (CA). libretexts.orgethz.ch While direct experimental data on the biodegradation of 1,1,1-trichloroethane-2,2,2-d3 and the subsequent analysis of its deuterated daughter products are not extensively detailed in the reviewed literature, the established transformation pathway allows for a clear prediction of the expected products.

The reductive dechlorination process involves the replacement of a chlorine atom with a hydrogen atom (or, in the case of a deuterated tracer study, a deuterium (B1214612) atom from a deuterated water source, or a hydrogen atom from a protic water source). Assuming the carbon-deuterium bonds on the methyl group of 1,1,1-trichloroethane-d3 remain intact during the initial dechlorination steps, the expected deuterated daughter products would be:

1,1-dichloroethane-d2 (CH₃-CD₂Cl) : From the reductive dechlorination of 1,1,1-trichloroethane-d3 where one chlorine on the C1 carbon is replaced by a hydrogen.

Chloroethane-d1 (CH₃-CDH₂) : Following the further reductive dechlorination of 1,1-dichloroethane-d2.

The use of deuterated tracers in such studies would be instrumental in confirming these pathways and in investigating the potential for isotope exchange reactions during the enzymatic processes.

Role of Specific Microbial Consortia and Pure Cultures (e.g., Dehalobacter species, methanogenic consortia) in Deuterated Compound Biotransformation

Specific groups of anaerobic bacteria are known to be responsible for the reductive dechlorination of 1,1,1-trichloroethane. Among the most significant are species belonging to the genus Dehalobacter. nih.govnih.gov Pure cultures and enriched consortia containing Dehalobacter have demonstrated the ability to couple the dechlorination of 1,1,1-TCA and 1,1-DCA to their growth, a process known as dehalorespiration. nih.gov

Methanogenic consortia have also been shown to effectively dechlorinate 1,1,1-trichloroethane to 1,1-dichloroethane and chloroethane. ethz.chscispace.com In these mixed microbial communities, methanogens may not directly carry out the dechlorination but can contribute to creating the highly reducing conditions necessary for the process to occur, or they may act in syntrophy with the dechlorinating bacteria.

While the degradation of the non-deuterated compound by these microorganisms is well-documented, specific studies on the biotransformation of 1,1,1-trichloroethane-d3 are not prevalent in the reviewed literature. However, it is expected that these same microbial groups would be capable of transforming the deuterated analog. Such studies would be valuable for several reasons:

Confirming the conservation of the deuterium label: Tracking the deuterium atoms from the parent compound to the daughter products would provide definitive evidence of the transformation pathway.

Investigating kinetic isotope effects: Comparing the rate of degradation of 1,1,1-trichloroethane-d3 to the non-deuterated compound could reveal insights into the rate-limiting steps of the enzymatic dechlorination process. A significant kinetic isotope effect would suggest that the cleavage of a bond involving the deuterated carbon is part of the rate-determining step.

Table 2: Key Microbial Players in the Anaerobic Biodegradation of 1,1,1-Trichloroethane This interactive table summarizes the key microorganisms and their roles in the reductive dechlorination of 1,1,1-trichloroethane.

Microbial Group Role in Degradation Key Findings
***Dehalobacter* species** Carry out dehalorespiration, using 1,1,1-TCA and 1,1-DCA as electron acceptors for growth. nih.gov Have been shown to be the primary degraders in some mixed cultures. nih.gov
Methanogenic Consortia Cometabolically dechlorinate 1,1,1-TCA to 1,1-DCA and chloroethane. ethz.chscispace.com Create and maintain the necessary anaerobic and reducing conditions for dechlorination to occur.
Tracking the Formation and Fate of Deuterated Intermediates and End Products in Bioremediation Systems

In anaerobic bioremediation systems, 1,1,1-trichloroethane is known to undergo reductive dechlorination. nih.govethz.ch This process involves the sequential removal of chlorine atoms, leading to the formation of several key intermediates. When this compound is introduced into such a system, the deuterium label allows for the precise tracking of these transformation products.

The primary biotic degradation pathway for TCA under anaerobic conditions is the reduction to 1,1-dichloroethane (1,1-DCA), which is then further reduced to chloroethane (CA). nih.govfrtr.gov In a study using the deuterated analog, one would expect to observe the formation of deuterated 1,1-dichloroethane (Cl₂CH-CD₃) and subsequently deuterated chloroethane (ClCH₂-CD₃). The presence of the deuterium atoms in these molecules would confirm their origin from the parent deuterated TCA.

Abiotic degradation of TCA can also occur, leading to the formation of 1,1-dichloroethene (1,1-DCE) and acetic acid. nih.govclu-in.org If this compound undergoes abiotic transformation, the resulting acetic acid would be deuterated at the methyl group (CD₃-COOH), providing a clear marker for this pathway.

The table below illustrates the expected deuterated intermediates and end products from the transformation of this compound in a bioremediation system.

Interactive Data Table: Expected Deuterated Products in Bioremediation

Parent CompoundTransformation PathwayExpected Deuterated Intermediate/End Product
This compoundBiotic Reductive Dechlorination1,1-Dichloroethane-2,2,2-d3
This compoundBiotic Reductive DechlorinationChloroethane-2,2,2-d3
This compoundAbiotic HydrolysisAcetic acid-d3
This compoundAbiotic Elimination1,1-Dichloroethene

Aerobic Biotransformation Mechanisms and Deuterium Retention

Under aerobic conditions, the biotransformation of 1,1,1-trichloroethane can occur through cometabolism, where microorganisms utilize another primary substrate for growth and fortuitously degrade TCA. cdc.govresearchgate.net For instance, ethane-utilizing bacteria can transform TCA. nih.gov The primary aerobic transformation product of TCA is 2,2,2-trichloroethanol (B127377). nih.govethz.ch Subsequent oxidation can lead to the formation of trichloroacetic acid and dichloroacetic acid. nih.govnih.gov

When studying the aerobic biotransformation of this compound, a key question is the extent of deuterium retention in the metabolic products. Since the initial enzymatic attack often occurs at the C-H bonds, the strength of the C-D bond can influence the reaction rate, a phenomenon known as the kinetic isotope effect. wikipedia.org However, for the primary transformation to 2,2,2-trichloroethanol, the hydroxyl group replaces a chlorine atom, and the deuterated methyl group is expected to remain intact.

Therefore, the analysis of aerobic biotransformation products of this compound would likely reveal the presence of deuterated 2,2,2-trichloroethanol (Cl₃C-CD₂OH), deuterated trichloroacetic acid (Cl₃C-COOD), and deuterated dichloroacetic acid (Cl₂CH-COOD). The retention of deuterium in these molecules would provide strong evidence for the specific metabolic pathways involved.

Application of this compound as an Isotope Tracer for Environmental Fate and Transport Studies

Isotopic tracers are instrumental in understanding the movement and behavior of contaminants in the environment. usgs.gov this compound can be used as a powerful tracer to study the environmental fate and transport of TCA in complex subsurface environments. By introducing a known quantity of the deuterated compound into a contaminated site, researchers can monitor its movement and transformation over time, distinguishing it from pre-existing TCA contamination.

Understanding Contaminant Attenuation Processes in Complex Environmental Matrices

Natural attenuation refers to the combination of physical, chemical, and biological processes that reduce the mass, toxicity, mobility, or concentration of contaminants in the environment. epa.gov The use of this compound can significantly enhance the understanding of these attenuation processes in complex matrices such as soil and groundwater.

By tracking the concentration of the deuterated parent compound and its deuterated degradation products, it is possible to quantify the rates of different attenuation mechanisms. For example, a decrease in the concentration of this compound accompanied by an increase in deuterated 1,1-DCA would provide a direct measure of the in-situ rate of reductive dechlorination. Similarly, the appearance of deuterated acetic acid would quantify the rate of abiotic hydrolysis.

The table below outlines how data from a study using this compound could be used to differentiate and quantify attenuation processes.

Interactive Data Table: Quantifying Attenuation with Deuterated Tracer Data

Observed ChangeInferred Attenuation Process
Decrease in this compound concentrationOverall attenuation rate
Appearance of 1,1-Dichloroethane-2,2,2-d3Rate of biotic reductive dechlorination
Appearance of Acetic acid-d3Rate of abiotic hydrolysis
Decrease in total deuterated compound massRate of complete mineralization or irreversible sorption

Advanced Applications and Emerging Research Frontiers

Development of Innovative Remediation Strategies Informed by Isotopic Insights

The study of isotope effects, particularly through the use of deuterated compounds like TCA-d3 in foundational research, provides profound insights that inform the development of innovative environmental remediation strategies. Understanding how isotopic signatures of contaminants like 1,1,1-trichloroethane (B11378) (TCA) change as they degrade allows for precise monitoring and optimization of cleanup efforts. This field, known as Compound-Specific Isotope Analysis (CSIA), relies on the principle that different degradation pathways cause distinct isotopic fractionation—the preferential reaction of lighter isotopes over heavier ones.

Research has demonstrated that biotic and abiotic degradation pathways for TCA exhibit significantly different carbon isotope fractionation. For instance, biotic reductive dechlorination of TCA, a process mediated by microorganisms, results in a very small carbon isotope enrichment factor (ε). In contrast, abiotic degradation, such as reduction by zero-valent iron (Fe(0)), produces a much larger isotopic fractionation. researchgate.netresearchgate.net This distinction is crucial for remediation experts. By measuring the isotopic composition of TCA at a contaminated site, they can determine whether natural attenuation is occurring via microbial action or if an engineered abiotic solution is driving the cleanup process. researchgate.net

Dual-isotope analysis, which simultaneously measures the fractionation of two different elements (e.g., carbon and chlorine), offers even greater diagnostic power. acs.org Different degradation mechanisms, such as hydrolysis/dehydrohalogenation versus reduction by Fe(0), produce unique dual-isotope slopes (Δδ¹³C/Δδ³⁷Cl). acs.org These distinct isotopic fingerprints allow for the unambiguous identification of competing degradation pathways in complex groundwater systems. uliege.be This knowledge enables the targeted stimulation of the most efficient degradation pathway, for example, by adding specific nutrients to enhance microbial activity or injecting reactive minerals to promote abiotic degradation, thereby making remediation efforts more effective and cost-efficient.

Isotope Enrichment Factors (ε) for 1,1,1-TCA Degradation Pathways
Degradation PathwayIsotopeEnrichment Factor (ε) in ‰Reference
Biotic Reductive DechlorinationCarbon (¹³C)-0.8 to -1.8 researchgate.net
Abiotic Reduction by Fe(0)Carbon (¹³C)-7.8 ± 0.4 acs.org
Abiotic Reduction by Metals (Cr(II), Fe(0))Carbon (¹³C)-13.7 to -15.8 researchgate.net
Hydrolysis/DehydrohalogenationCarbon (¹³C)-1.6 ± 0.2 acs.org
Hydrolysis/DehydrohalogenationChlorine (³⁷Cl)-4.7 ± 0.1 acs.org
Abiotic Reduction by Fe(0)Chlorine (³⁷Cl)-5.2 ± 0.2 acs.org

Isotope Tracing for Environmental Forensics and Source Apportionment of Chlorinated Solvents

Isotope tracing has become an indispensable tool in environmental forensics for identifying sources of contamination and apportioning liability, particularly at complex sites with multiple potential polluters. mdpi.com The isotopic signature of a chlorinated solvent like 1,1,1-TCA can vary depending on the manufacturing process and the extent of degradation it has undergone since its release. CSIA can exploit these subtle differences to deconvolve contaminant plumes and trace them back to their points of origin. mdpi.com

In this context, 1,1,1-Trichloroethane-2,2,2-d3 plays a vital analytical role. As a deuterated internal standard, it is added to environmental samples (water, soil, or air) before analysis via gas chromatography-mass spectrometry (GC-MS). Because TCA-d3 has nearly identical chemical and physical properties to the target analyte (TCA), it behaves similarly during sample extraction, cleanup, and injection. However, its increased mass allows it to be distinguished by the mass spectrometer. By comparing the known concentration of the added TCA-d3 standard to the signal of the native TCA, analysts can achieve highly accurate and precise quantification, correcting for any sample loss or matrix effects during the analytical procedure.

This precise quantification is the foundation of effective source apportionment. By accurately mapping the concentrations and isotopic signatures of TCA across a contaminated site, investigators can determine if plumes from different sources are mixing or if a single plume is evolving over time due to degradation. For example, a plume that becomes progressively enriched in the heavier ¹³C isotope along its flow path provides clear evidence of degradation, which can be quantified to assess the effectiveness of natural attenuation. researchgate.net

Mechanistic Studies in Atmospheric Chemistry of Deuterated Volatile Organic Compounds

The primary fate of volatile organic compounds (VOCs) like 1,1,1-TCA in the atmosphere is degradation through reaction with photochemically-produced hydroxyl radicals (•OH). cdc.gov These highly reactive radicals are often called the "detergent of the atmosphere" because they initiate the breakdown of most pollutants. harvard.eduunito.it Understanding the precise mechanism and rate of these reactions is critical for modeling air quality and predicting the atmospheric lifetime of pollutants.

Deuterated compounds such as this compound are central to elucidating these atmospheric reaction mechanisms through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. For the reaction of TCA with •OH, the mechanism involves the abstraction of a hydrogen atom from the methyl group. unito.it

Reaction: CH₃CCl₃ + •OH → •CH₂CCl₃ + H₂O

By comparing the reaction rate of normal TCA (containing C-H bonds) with that of TCA-d3 (containing C-D bonds), scientists can probe the nature of the rate-determining step. Because the deuterium (B1214612) atom is heavier, the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond. princeton.edu Consequently, it takes more energy to break the C-D bond, and the reaction with TCA-d3 will be slower than the reaction with normal TCA if this bond is broken in the slowest step of the reaction.

A significant "normal" KIE (where the rate constant for the hydrogenated compound, kH, is greater than that for the deuterated compound, kD) would provide definitive evidence that C-H bond cleavage is the rate-limiting step. The magnitude of the KIE (kH/kD) gives further insight into the structure of the reaction's transition state. princeton.edu Such mechanistic studies are fundamental to building accurate atmospheric chemistry models that predict how long pollutants like 1,1,1-TCA persist and how they contribute to broader atmospheric phenomena.

Q & A

Basic: What analytical methods are recommended to verify isotopic purity in synthesized 1,1,1-Trichloroethane-2,2,2-d3?

Answer:
Isotopic purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

  • NMR : Deuterium incorporation alters chemical shifts and splitting patterns. For 2,2,2-d3 labeling, the absence of proton signals at the deuterated positions (e.g., δ 1.5–2.0 ppm for CH3 groups in non-deuterated analogs) confirms purity .
  • MS : High-resolution MS detects isotopic clusters. A molecular ion peak at m/z 136.4 (vs. 133.4 for non-deuterated) validates deuterium substitution .
    Data Table :
TechniqueKey ParameterExpected Outcome
NMR<sup>1</sup>H signal at CH3Absent
MSMolecular ion peakm/z 136.4 ± 0.1

Advanced: How do deuterium isotope effects influence metabolic pathway studies of this compound?

Answer:
Deuterium substitution slows reaction kinetics (kinetic isotope effect, KIE) and alters metabolic stability. For example:

  • Cytochrome P450-mediated oxidation : Deuterated analogs may exhibit reduced metabolic rates due to stronger C-D bonds, extending half-life in vivo .
  • Experimental design : Use paired studies comparing deuterated/non-deuterated compounds under identical conditions. Monitor metabolites via LC-MS/MS to quantify rate differences .

Basic: Which databases are critical for comprehensive literature reviews on chlorinated ethanes?

Answer:
Prioritize:

  • PubMed/TOXCENTER : For toxicological and health effects data (e.g., 293 records screened for 1,1,1-Trichloroethane in 2023) .
  • NIH RePORTER : Identifies funded research trends.
  • Grey literature : Technical reports and conference proceedings (e.g., ATSDR profiles) provide unpublished data .

Advanced: How to resolve contradictions in toxicity data across studies?

Answer:

  • Data harmonization : Cross-validate methodologies (e.g., dose metrics, exposure durations). For example, discrepancies in hepatotoxicity may arise from differences in solvent carriers (e.g., DMSO vs. saline) .
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from 79 relevant studies identified in ATSDR screening .

Basic: What techniques quantify trace impurities in this compound?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects chlorinated byproducts (e.g., 1,1,2-Trichloroethane) at ppm levels .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm<sup>-1</sup>) .

Advanced: How to model thermodynamic properties of deuterated solvents in mixtures?

Answer:

  • Activity coefficient determination : Use vapor-liquid equilibrium (VLE) experiments or computational tools (e.g., COSMO-RS). For example, excess Gibbs energy functions for 1,1,1-Trichloroethane-d3 in binary mixtures were derived via headspace GC .

Basic: What regulatory guidelines govern safe handling of deuterated chlorinated solvents?

Answer:

  • EPA/ATSDR profiles : Classify 1,1,1-Trichloroethane as a hazardous air pollutant (HAP). Storage must follow OSHA 29 CFR 1910.1200 (GHS Category 2 for acute toxicity) .
  • Waste disposal : Incinerate with scrubbing to prevent HCl emissions .

Advanced: How to design computational models for environmental fate studies?

Answer:

  • QSAR modeling : Predict degradation half-lives using substituent constants (e.g., Hammett σ for chlorine groups).
  • Fugacity models : Simulate partitioning in air/water/soil phases, validated against experimental log Kow (2.28 for 1,1,1-Trichloroethane) .

Basic: What protocols ensure safe storage of deuterated chlorinated solvents?

Answer:

  • Storage class : 6.1C (combustible, acute toxic). Use amber glass bottles with PTFE-lined caps to prevent photodegradation .
  • Ventilation : Store in fume hoods with <30% relative humidity to minimize hydrolysis .

Advanced: How to optimize degradation studies of 1,1,1-Trichloroethane-d3 in environmental matrices?

Answer:

  • Photocatalysis : Use TiO2/UV systems to track deuterium retention in degradation byproducts (e.g., via isotopic fractionation GC-MS) .
  • Microbial consortia : Isolate Dehalococcoides spp. to assess reductive dechlorination rates under anaerobic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.